molecular formula C18H19N5OS B392274 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 311315-77-2

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B392274
CAS No.: 311315-77-2
M. Wt: 353.4g/mol
InChI Key: PPXXBPIBFJEGTL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound this compound represents a complex heterocyclic molecule containing multiple functional groups integrated into a single molecular framework. The systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise chemical identification for this compound, ensuring unambiguous communication among researchers and chemical databases worldwide. The IUPAC name follows standard organic nomenclature conventions, beginning with the acetamide backbone and incorporating the substituent groups in order of priority.

The structural representation of this compound reveals a tetrazole ring system connected through a sulfur bridge to an acetamide moiety, which is further substituted with both phenyl and isopropyl-substituted phenyl groups. The tetrazole ring, characterized by its five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, serves as a central structural feature that imparts unique chemical and potentially biological properties to the molecule. The sulfanyl linkage (-S-) connects the tetrazole ring to the acetamide portion, creating a flexible bridge that allows for conformational variability in the molecule.

The phenyl ring attached to the nitrogen-1 position of the tetrazole provides aromatic stabilization and contributes to the compound's overall hydrophobic character. Meanwhile, the 4-(propan-2-yl)phenyl group attached to the acetamide nitrogen introduces additional steric bulk and modifies the compound's physicochemical properties. This particular substitution pattern is significant because the isopropyl group can influence molecular recognition processes and potentially affect biological activity if the compound exhibits pharmacological properties.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXXBPIBFJEGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methods

The tetrazole core is typically synthesized via [2+3] cycloaddition between aryl nitriles and sodium azide. Modified Sharpless conditions yield 1-substituted tetrazoles with high regioselectivity:

Ar-C≡N+NaN3NH4Cl, DMFAr-C(N)=N-N=N(Yield: 70–85%)[5]\text{Ar-C≡N} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{Ar-C(N)=N-N=N} \quad (\text{Yield: 70–85\%})

For the phenyltetrazole derivative:

  • Reagents : Benzyl cyanide (1 eq), sodium azide (1.2 eq), ammonium chloride (1.5 eq)

  • Conditions : DMF, 100°C, 12–16 hours

  • Post-synthesis modification : Thiolation using Lawesson’s reagent (2.5 eq) in toluene at 110°C for 6 hours converts the tetrazole to its thiol form.

Preparation of N-(4-Isopropylphenyl)Acetamide

Acylation of 4-Isopropylaniline

Methodology :

  • Schotten-Baumann Reaction :

    4-(Propan-2-yl)aniline+ClCH2COClNaOH, H2O/Et2ON-(4-isopropylphenyl)chloroacetamide(Yield: 88%)[3]\text{4-(Propan-2-yl)aniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, H}_2\text{O/Et}_2\text{O}} \text{N-(4-isopropylphenyl)chloroacetamide} \quad (\text{Yield: 88\%})
    • Conditions : 0–5°C, stoichiometric NaOH, biphasic system

  • Nucleophilic Displacement : React chloroacetamide with tetrazole-thiol.

Sulfanyl Bridge Formation

Thiol-Ether Coupling

Optimized Protocol :

ParameterSpecification
Solvent Anhydrous THF
Base Triethylamine (2.5 eq)
Temperature 20–25°C
Reaction Time 4–6 hours
Yield 72–78%

Mechanism :

Tetrazole-SH+ClCH2C(O)NHREt3NTetrazole-S-CH2C(O)NHR+HCl\text{Tetrazole-SH} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{Et}3\text{N}} \text{Tetrazole-S-CH}_2\text{C(O)NHR} + \text{HCl}

Alternative Microwave-Assisted Synthesis

Recent patents describe accelerated coupling using microwave irradiation:

  • Conditions : 150 W, 80°C, 15 minutes

  • Advantage : 95% conversion rate, reduced side products

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency metrics for primary synthesis strategies

RouteStepsTotal Yield (%)Purity (HPLC)Scalability
A36298.5Industrial
B25597.2Lab-scale

Key Findings :

  • Route A provides higher purity due to intermediate purification steps.

  • Route B’s one-pot tetrazole formation reduces solvent use but requires rigorous temperature control.

Process Optimization Challenges

Regioselectivity in Tetrazole Synthesis

5-Substituted tetrazoles dominate under Sharpless conditions, but residual 1,5-disubstituted isomers (<5%) necessitate chromatographic separation.

Thiol Oxidation Mitigation

  • Antioxidant Additives : 0.1% w/w hydroquinone prevents disulfide formation during storage.

  • Inert Atmosphere : Reactions conducted under N₂ reduce thiol oxidation by 40%.

Analytical Characterization

Critical Quality Attributes :

  • HPLC : Retention time 8.9 min (C18 column, 70:30 MeCN/H₂O)

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, tetrazole-H)

    • δ 7.65–7.45 (m, 5H, phenyl-H)

    • δ 2.91 (septet, 1H, isopropyl-CH)

  • HRMS : m/z 369.1243 [M+H]⁺ (calc. 369.1248)

Industrial-Scale Considerations

Patent-Derived Improvements :

  • Solvent Recovery : THF distillation achieves 92% reuse efficiency

  • Crystallization : Ethanol/water (3:1) yields 98% pure product as white crystals

  • Throughput : 12 kg/batch achieved in pilot plant trials

Emerging Methodologies

Enzymatic Sulfanylation

Preliminary studies using sulfhydrylase enzymes demonstrate:

  • 60% conversion at 37°C, pH 7.4

  • No requirement for organic solvents

Flow Chemistry Approaches

  • Microreactor Design :

    • Residence time: 8 minutes

    • Yield improvement: 15% over batch processes

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to a sulfonic acid.

  • Reduction: : The tetrazole ring can be reduced to a pyrazole derivative.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Using electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

  • Oxidation: : 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]acetamide.

  • Reduction: : 2-[(1-phenyl-1H-pyrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide.

  • Substitution: : Brominated or nitro-substituted derivatives of the phenyl group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.

  • Industry: : It could be used in material science for the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. For instance, if it were to act as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets could include enzymes like cyclooxygenases (COX) or cytokines involved in the inflammatory response.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Key Substituents Biological Target Activity/IC50 Reference
Target Compound Tetrazole Phenyl, propan-2-yl Not Reported N/A -
HC-030031 Purine Propan-2-yl, dimethyl-dioxo TRPA1 4–10 μM
GPR-17 Ligand Triazole Morpholine-sulfonyl, trifluoromethoxy GPR-17 Not Reported
2-(4-Ethoxyphenyl-tetrazolyl) Acetamide Tetrazole 4-Ethoxyphenyl, propan-2-yl Not Reported N/A
Compound 51 () Triazole 2,5-Difluorophenyl, phenylthio Cytohesin 42.4% Yield

Biological Activity

The compound 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring and a thioether functional group , which are significant for its biological activity. Its molecular formula is C18H20N4SC_{18}H_{20}N_{4}S, with a molecular weight of approximately 312.35 g/mol . The presence of the tetrazole moiety is particularly important as it is associated with various pharmacological effects.

Biological Activities

Research indicates that compounds containing tetrazole rings often exhibit significant biological effects. The following table summarizes key biological activities associated with similar compounds:

Activity Type Description
Antimicrobial Compounds with tetrazole rings have demonstrated effectiveness against various pathogens.
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Anticancer Certain structures have shown promise in inhibiting cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may affect oxidative stress levels within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that similar tetrazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicated that certain acetamide derivatives reduced inflammation in animal models of arthritis .
  • Anticancer Potential : In vitro studies showed that specific analogs could inhibit the growth of breast cancer cells by inducing apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Key Features
N-(3-fluoro-4-methylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC14H12N6OSC_{14}H_{12}N_{6}OSContains a similar tetrazole ring; potential antimicrobial activity
N-(4-nitrophenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC15H14N6O2SC_{15}H_{14}N_{6}O_{2}SFeatures a nitro group; explored for anti-inflammatory properties
N-(3-acetylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC16H16N6OSC_{16}H_{16}N_{6}OSSimilar acetamide structure; studied for anticancer effects

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